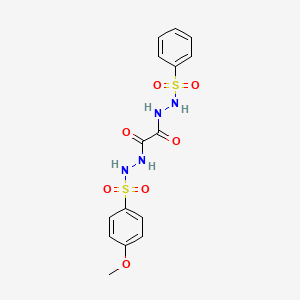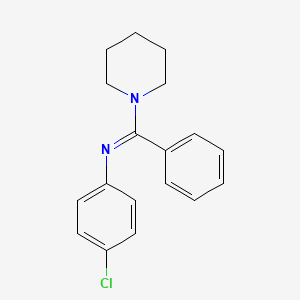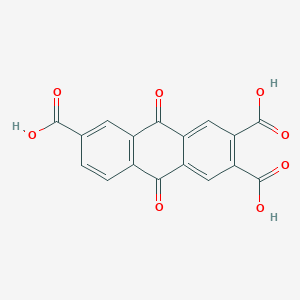
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C16H8O6. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups and two ketone groups. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2,3,6-tricarboxyanthraquinone using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like sulfuric acid or phosphoric acid.
Major Products Formed
Oxidation: More oxidized anthracene derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ketone groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups and is used in similar applications.
2,6-Anthracenedicarboxylic acid: Another derivative with two carboxylic acid groups, used in the synthesis of organic compounds.
Anthraquinone: A simpler derivative with two ketone groups, widely used in the production of dyes and pigments.
Uniqueness
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- is unique due to its combination of three carboxylic acid groups and two ketone groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
52839-61-9 |
|---|---|
Formule moléculaire |
C17H8O8 |
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-2,3,6-tricarboxylic acid |
InChI |
InChI=1S/C17H8O8/c18-13-7-2-1-6(15(20)21)3-8(7)14(19)10-5-12(17(24)25)11(16(22)23)4-9(10)13/h1-5H,(H,20,21)(H,22,23)(H,24,25) |
Clé InChI |
VMNYDODLIFMAMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


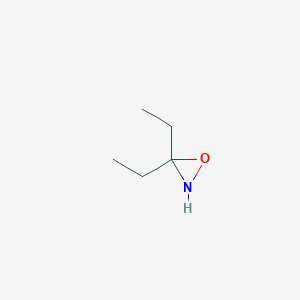
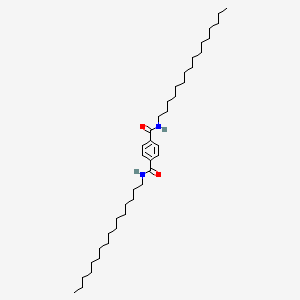


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)

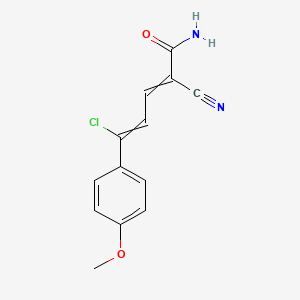

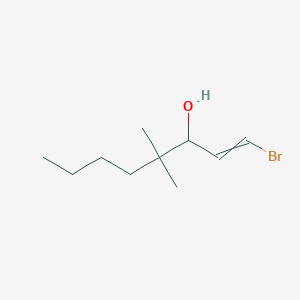
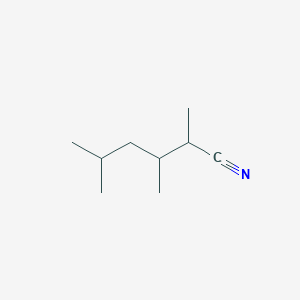
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
